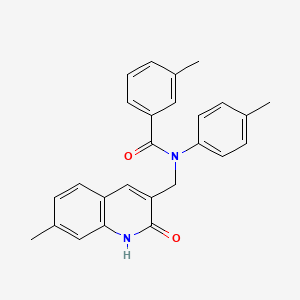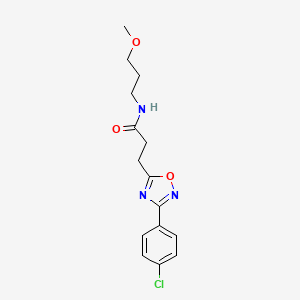
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamide, also known as CP-oxadiazole, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-oxadiazole belongs to the class of oxadiazoles, which are heterocyclic compounds that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is not fully understood. However, it has been proposed that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the GABAergic and glutamatergic systems in vitro and in vivo. However, one of the limitations of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is its poor solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
There are a number of future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee and its effects on other neurotransmitter systems. Finally, the development of more water-soluble analogs of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee may improve its pharmacokinetic properties and increase its potential therapeutic applications.
Conclusion:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high potency and selectivity for its target receptors make it a useful tool for studying the GABAergic and glutamatergic systems. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee can be synthesized through a multistep process, starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with triethylorthoformate and acetic anhydride to form the oxadiazole ring. Finally, the oxadiazole ring is alkylated with 3-methoxypropyl bromide to obtain 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee.
Aplicaciones Científicas De Investigación
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been investigated for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to have anticancer properties in vitro.
Propiedades
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-2-9-17-13(20)7-8-14-18-15(19-22-14)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAABIGWLJFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

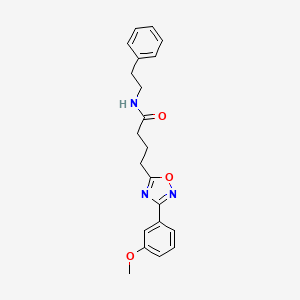
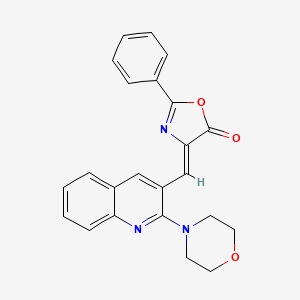
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

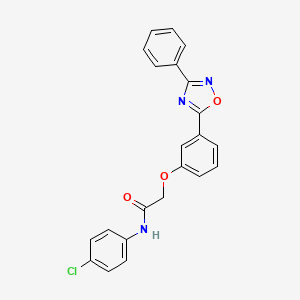

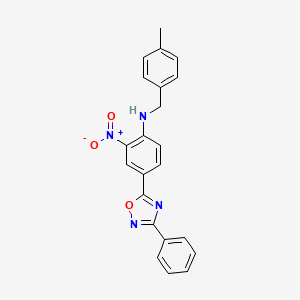

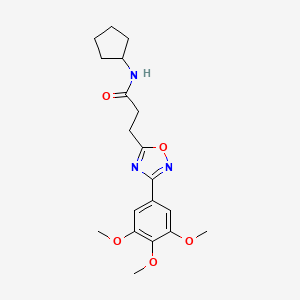
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
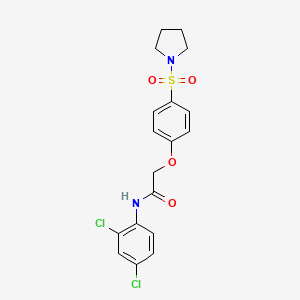
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
